molecular formula C8H5F2NO3 B1426193 1-(2,3-Difluoro-5-nitrophenyl)ethanone CAS No. 1310349-62-2

1-(2,3-Difluoro-5-nitrophenyl)ethanone

Cat. No.: B1426193
CAS No.: 1310349-62-2
M. Wt: 201.13 g/mol
InChI Key: PLTMHFLCEOZGLP-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5F2NO3 and a molecular weight of 201.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(2,3-Difluoro-5-nitrophenyl)ethanone is utilized in various scientific research fields, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

The synthesis of 1-(2,3-Difluoro-5-nitrophenyl)ethanone typically involves the reaction of 2,3-difluoro-5-nitrobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

2,3-Difluoro-5-nitrobenzene+Acetyl chlorideAlCl3This compound\text{2,3-Difluoro-5-nitrobenzene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,3-Difluoro-5-nitrobenzene+Acetyl chlorideAlCl3​​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-(2,3-Difluoro-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, sodium methoxide for nucleophilic substitution, and potassium permanganate for oxidation . The major products formed from these reactions include 1-(2,3-difluoro-5-aminophenyl)ethanone, 1-(2,3-dimethoxy-5-nitrophenyl)ethanone, and 1-(2,3-difluoro-5-nitrophenyl)acetic acid, respectively.

Mechanism of Action

The mechanism by which 1-(2,3-Difluoro-5-nitrophenyl)ethanone exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

1-(2,3-Difluoro-5-nitrophenyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Fluoro-5-nitrophenyl)ethanone: This compound has only one fluorine atom, which may result in different reactivity and properties.

    1-(3,5-Difluoro-4-nitrophenyl)ethanone: The position of the fluorine and nitro groups can significantly affect the compound’s chemical behavior and applications.

    1-(2,3-Difluoro-4-nitrophenyl)ethanone:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

1-(2,3-difluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c1-4(12)6-2-5(11(13)14)3-7(9)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTMHFLCEOZGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726830
Record name 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310349-62-2
Record name 1-(2,3-Difluoro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an inert atmosphere of nitrogen 1-(2,3-difluoro-phenyl)-ethanone (5.0 g (32 mmol) was added dropwise to sulphuric acid (95-97%, 20 ml), cooled to 0° C., at such a rate that the temperature was maintained below 5° C. Thereafter, the reaction mixture was cooled to −15° C. and a solution of nitric acid (3.22 ml, 46.4 mmol) in sulphuric acid (95-97%, 4.6 ml) was added dropwise at −15° C. After stirring at −10° C. for 45 minutes, the mixture was poured on ice. Ethyl acetate was added, then the organic layer separated, washed with water, dried over sodium sulphate, and evaporated at reduced pressure. Purification of the crude light yellow oil (5.64 g) by chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 0:100 yielded the 1-(2,3-difluoro-5-nitro-phenyl)-ethanone (1.83 g, 28% of theory) as a light yellow oil together with a mixture of 1-(2,3-difluoro-5-nitro-phenyl)-ethanone and 1-(2,3-difluoro-6-nitro-phenyl)-ethanone.
Name
nitrogen 1-(2,3-difluoro-phenyl)-ethanone
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0 (± 1) mol
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20 mL
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3.22 mL
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4.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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